![molecular formula C20H21N5O3S4 B2733692 2-((3-(4-乙氧苯基)-4-氧代-3,4,6,7-四氢噻吩并[3,2-d]嘧啶-2-基)硫)-N-(5-(乙硫代)-1,3,4-噻二唑-2-基)乙酰胺 CAS No. 362502-04-3](/img/structure/B2733692.png)

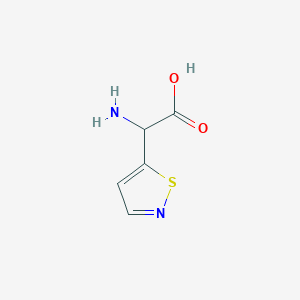

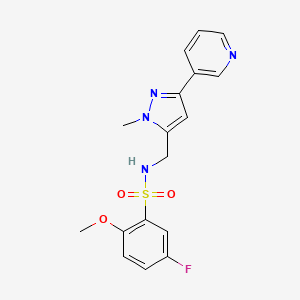

2-((3-(4-乙氧苯基)-4-氧代-3,4,6,7-四氢噻吩并[3,2-d]嘧啶-2-基)硫)-N-(5-(乙硫代)-1,3,4-噻二唑-2-基)乙酰胺

货号 B2733692

CAS 编号:

362502-04-3

分子量: 507.66

InChI 键: QGMWDOCCODYVHX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

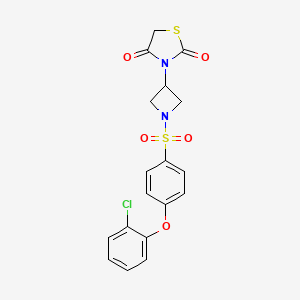

描述

The compound “2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which have been evaluated as EZH2 inhibitors .

Synthesis Analysis

The synthesis of this compound involved structural modifications of tazemetostat . The structure-activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .科学研究应用

- Researchers have explored the antitumor potential of this compound. Specifically, it has been investigated as an EZH2 inhibitor, a protein involved in cancer cell proliferation and gene regulation . The most promising derivative, compound 12e, demonstrated remarkable antitumor activity against lymphoma cell lines (SU-DHL-6, WSU-DLCL-2, and K562) while maintaining low toxicity against normal cells (HEK-293T).

- The compound’s structural modifications from tazemetostat led to the synthesis of a series of substituted thieno[3,2-d]pyrimidine derivatives. These derivatives were evaluated for their ability to inhibit EZH2, a histone methyltransferase associated with cancer progression . Understanding its mechanism of action against EZH2 could provide insights for targeted therapies.

- Another related compound, 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid, has been tested in vitro as an inhibitor of human protein kinase CK2 . Protein kinases play crucial roles in cell signaling pathways, and inhibiting CK2 may have implications for cancer treatment.

- Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a precursor related to our compound, has been used for the one-pot three-component synthesis of fused pyrimidine hybrids . These hybrids could have diverse applications, including drug discovery and material science.

- Compound 12e was found to affect lymphoma cell morphology, induce apoptosis in SU-DHL-6 cells, and inhibit their migration . Investigating the underlying molecular pathways could reveal novel therapeutic targets.

- Researchers have explored the relationship between compound structure and antitumor activity. Notably, piperidine-2,6-dione and benzyl-linked morpholine moieties were identified as beneficial for improving antitumor properties . Further SAR studies could guide rational drug design.

Antitumor Activity

EZH2 Inhibition

Protein Kinase CK2 Inhibition

Fused Pyrimidine Hybrids

Apoptosis Induction and Migration Inhibition

Structure-Activity Relationship (SAR) Studies

作用机制

属性

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3S4/c1-3-28-13-7-5-12(6-8-13)25-17(27)16-14(9-10-30-16)21-19(25)31-11-15(26)22-18-23-24-20(32-18)29-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMWDOCCODYVHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NN=C(S4)SCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(3-acetylphenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733610.png)

![7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2733611.png)

![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2733616.png)

![N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2733620.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2733630.png)